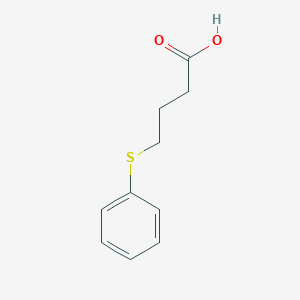

4-(Phenylsulfanyl)butanoic acid

Overview

Description

4-(Phenylsulfanyl)butanoic acid is a sulfur-containing carboxylic acid characterized by a phenylthioether group (-S-C6H5) at the fourth carbon of a butanoic acid backbone. This compound has garnered attention for its role as a melanogenesis inhibitor, demonstrating efficacy in suppressing melanin synthesis in zebrafish models at low concentrations (≤10 μM) without inducing significant toxicity . Its mechanism involves downregulating tyrosinase activity and melanocyte-stimulating hormone (α-MSH) pathways, making it a candidate for cosmetic and therapeutic applications targeting hyperpigmentation . Unlike traditional depigmenting agents like hydroquinone and kojic acid, which carry risks of cytotoxicity and carcinogenicity at high doses, this compound exhibits a favorable safety profile in vertebrate models .

Preparation Methods

Nucleophilic Substitution of Halobutanoic Acids

The most widely reported method for synthesizing 4-(phenylsulfanyl)butanoic acid involves the nucleophilic substitution of a halogenated butanoic acid precursor with thiophenol. This approach capitalizes on the reactivity of the thiol group in thiophenol, which acts as a nucleophile under basic conditions.

Reaction Mechanism and Conditions

-

Starting Material : 4-Chlorobutanoic acid or 4-bromobutanoic acid is typically employed due to the favorable leaving-group ability of chloride or bromide ions.

-

Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to deprotonate thiophenol, generating the thiophenoxide ion (PhS⁻), which enhances nucleophilicity.

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction by stabilizing ionic intermediates.

-

Temperature : Reactions are conducted at 60–80°C to accelerate kinetics while minimizing side reactions such as oxidation.

Example Protocol :

-

4-Bromobutanoic acid (1.0 equiv) is dissolved in DMF.

-

Thiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) are added under nitrogen atmosphere.

-

The mixture is stirred at 70°C for 12 hours.

-

The product is isolated via acid-base extraction, yielding this compound with a reported efficiency of 68–75% .

Optimization Strategies

-

Stoichiometry : A 20% excess of thiophenol ensures complete consumption of the halogenated precursor.

-

Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%).

Thiol-Ene Reaction for Direct Functionalization

The thiol-ene reaction, a click chemistry approach, offers a metal-free route to introduce the phenylsulfanyl group onto butenoic acid derivatives. This method is prized for its atom economy and mild reaction conditions.

Reaction Parameters

-

Substrate : 3-Butenoic acid serves as the alkene-containing precursor.

-

Initiation : Photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) enable radical-mediated thiol-ene coupling under UV light (365 nm).

-

Solvent : Ethanol or tetrahydrofuran (THF) is used to solubilize reactants.

Example Protocol :

-

3-Butenoic acid (1.0 equiv) and thiophenol (1.1 equiv) are dissolved in THF.

-

DMPA (0.05 equiv) is added, and the solution is irradiated with UV light for 6 hours.

-

The product is purified via column chromatography (silica gel, hexane/ethyl acetate), achieving yields of 60–65% .

Advantages and Limitations

-

Advantages : No metal catalysts required; high functional group tolerance.

-

Limitations : Moderate yields due to competing polymerization side reactions.

Oxidation of Thioether Precursors

This compound can be derived from the oxidation of 4-(phenylthio)butanol, though this method is less direct and involves multiple steps.

Stepwise Synthesis

-

Thioether Formation : 4-Chlorobutanol reacts with thiophenol to form 4-(phenylthio)butanol.

-

Oxidation : The alcohol moiety is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).

Example Protocol :

-

4-(Phenylthio)butanol (1.0 equiv) is treated with KMnO₄ (3.0 equiv) in acidic aqueous solution at 0°C.

-

After 4 hours, the mixture is neutralized, and the product is extracted with dichloromethane.

-

Yields range from 50–58%, with overoxidation to sulfones being a common side reaction .

Catalytic Methods Using Transition Metals

Palladium and copper catalysts enable coupling reactions between thiophenol and butanoic acid derivatives, though these methods are less commonly reported.

Palladium-Catalyzed Coupling

-

Substrate : 4-Iodobutanoic acid.

-

Catalyst : Pd(PPh₃)₄ facilitates cross-coupling with thiophenol in the presence of a base (e.g., Et₃N).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75 | 12–24 hours | High scalability; minimal side products | Requires halogenated precursors |

| Thiol-Ene Reaction | 60–65 | 6–8 hours | Metal-free; mild conditions | Moderate yields due to side reactions |

| Oxidation of Thioethers | 50–58 | 4–6 hours | Utilizes stable intermediates | Risk of overoxidation to sulfones |

| Palladium Catalysis | ~55 | 24 hours | Broad substrate scope | High cost of metal catalysts |

Chemical Reactions Analysis

Types of Reactions

PMID29671355-Compound-53 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of PMID29671355-Compound-53, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications and biological activities .

Scientific Research Applications

Histone Deacetylase Inhibition

One of the prominent applications of 4-(phenylsulfanyl)butanoic acid is its role as a histone deacetylase inhibitor (HDACi) . Research has demonstrated that this compound stimulates renal progenitor cell proliferation, which is crucial for kidney development and regeneration. A study conducted by Eric David de Groh at the University of Pittsburgh revealed that treatment with this compound led to an increase in the expression of renal progenitor cell markers such as lhx1a, pax2a, and pax8 in zebrafish embryos . The mechanism involves activation of retinoic acid signaling pathways, which are essential for cellular proliferation and differentiation.

Case Study: Zebrafish Model

- Objective : To assess the effects of this compound on renal development.

- Methodology : Zebrafish embryos were treated with varying concentrations of the compound.

- Findings : Enhanced renal progenitor cell proliferation was observed, indicating potential therapeutic applications in kidney injury recovery .

Cytotoxic Activity

Recent investigations into the cytotoxic properties of this compound have shown promising results. A study focused on its crystalline salt form demonstrated enhanced cytotoxic activity against various cancer cell lines. This was evaluated through molecular docking studies and spectroscopic analysis, suggesting that modifications to the compound can lead to improved efficacy in targeting cancer cells .

Data Table: Cytotoxicity Results

Applications in Organic Synthesis

This compound is also utilized as a reagent in organic synthesis, particularly in peptide synthesis. It serves as an organic buffer due to its high yield in reactions, making it suitable for various biochemical applications . Its structural properties allow it to participate effectively in coupling reactions, enhancing the efficiency of peptide formation.

Potential in Drug Development

The compound's ability to modulate biological pathways makes it a candidate for drug development, especially concerning conditions related to kidney function and cancer. The pharmacological potential is being explored through analog synthesis aimed at improving potency and selectivity against specific targets.

Mechanism of Action

PMID29671355-Compound-53 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The compound targets specific histone deacetylases, leading to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the regulation of transcription factors and the modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfanyl-Containing Butanoic Acid Derivatives

4-(Methylsulfanyl)butanoic Acid Derivatives

- 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid (CID 13521047): This derivative features a methylsulfanyl group and a p-toluenesulfonamide substituent.

- 2-Hydroxy-4-methylsulfanylbutanoic acid: The addition of a hydroxyl group at C2 introduces chirality, which may influence binding to enzymatic targets.

Key Structural-Activity Relationship (SAR):

- The phenylsulfanyl group in 4-(phenylsulfanyl)butanoic acid enhances melanin suppression compared to alkylsulfanyl analogs, likely due to π-π stacking with tyrosinase’s active site .

Sulfonamide-Functionalized Derivatives

- 4-(5-Dimethylamino-naphthalene-1-sulfon-amido)-3-(4-iodophenyl)butanoic acid (DNSBA): This derivative acts as a fluorescent molecular probe for apoptosis imaging. The naphthalene sulfonamide group enables cellular uptake and caspase-3 targeting, highlighting the versatility of sulfonamide-butanoic acid hybrids in biomedical applications .

Comparison:

- While DNSBA is tailored for imaging, this compound’s simpler structure prioritizes melanin inhibition, underscoring how substituent choice dictates functional specialization .

Phenolic/Phenoxy Butanoic Acids

4-(4-Hydroxyphenyl)butanoic Acid

A key intermediate in synthesizing LY518674 (a PPARα agonist), this compound is produced via demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr under solvent-free conditions .

4-(4-Formyl-3-Methoxyphenoxy)butanoic Acid

This aldehyde-containing derivative (CAS 309964-23-6) is used in organic synthesis. The electron-withdrawing formyl group reduces bioavailability compared to the electron-rich phenylsulfanyl group, limiting biological activity .

Aromatic Butanoic Acids

4-Phenylbutanoic Acid and Sodium 4-Phenylbutyrate

- 4-Phenylbutanoic Acid: A precursor to chlorambucil (anticancer drug), it undergoes nitration and amination to introduce functional groups for alkylating DNA .

- Sodium 4-Phenylbutyrate: A histone deacetylase (HDAC) inhibitor approved for urea cycle disorders. Its sodium salt formulation enhances solubility, contrasting with this compound’s focus on topical applications .

Table 1: Comparative Analysis of Key Butanoic Acid Derivatives

Biological Activity

4-(Phenylsulfanyl)butanoic acid (CAS number 17742-51-7) is an organic compound characterized by a butanoic acid backbone with a phenylsulfanyl group. Despite its relatively simple structure, the compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and synthetic organic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₂O₂S. The presence of the phenylsulfanyl group enhances the compound's reactivity, suggesting potential interactions with biological targets. The synthesis of this compound can be achieved through various methods, typically involving the reaction of phenyl thiol with a four-carbon chain containing a carboxylic acid functional group.

Histone Deacetylase Inhibition

One notable aspect of this compound is its structural similarity to known histone deacetylase inhibitors (HDACis), such as 4-phenylbutanoic acid (PBA). Research indicates that it may function as an HDAC inhibitor, which is significant for regulating gene expression and cellular proliferation. A study demonstrated that treatment with this compound in zebrafish embryos resulted in increased renal progenitor cell proliferation, suggesting its role in kidney development . The compound appears to activate retinoic acid signaling pathways, enhancing the expression of genes associated with renal progenitor cells.

Renal Progenitor Cell Proliferation

In a detailed study, this compound was shown to stimulate the proliferation of renal progenitor cells by activating retinoic acid signaling pathways. This was evidenced by increased expression levels of markers such as lhx1a, pax2a, and pax8 in treated embryos. Further analysis indicated that the efficacy of this compound was dependent on DNA synthesis, as blocking DNA replication reduced its effectiveness .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-(Methylthio)butanoic acid | Thioether | Contains a methylthio group instead of phenyl |

| 2-Amino-4-(phenylsulfanyl)butanoic acid | Amino Acid Derivative | Contains an amino group, enhancing biological activity |

| 4-(Phenylthio)butanoic acid | Thioether | Similar sulfur functionality but different positioning |

| 4-(Sulfophenyl)butanoic acid | Sulfonated Compound | Contains a sulfonate group, differing in reactivity |

This table highlights how the unique combination of the phenylsulfanyl group and butanoic acid structure distinguishes this compound from these similar compounds, potentially leading to distinct chemical behaviors and biological activities.

Case Studies and Research Findings

A significant case study involved screening approximately 2000 small molecules in zebrafish embryos to identify compounds affecting renal development. The study found that this compound induced pericardial edema and increased pronephric kidney size, indicating its impact on renal morphology . This research underscores the potential therapeutic applications of this compound in regenerative medicine, particularly concerning kidney injuries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Phenylsulfanyl)butanoic acid in a laboratory setting?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like 3-benzoylpropionic acid derivatives were synthesized using Friedel-Crafts acylation followed by ketone reduction (a). For this compound, a thiol (e.g., thiophenol) can react with 4-bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization or column chromatography is recommended. Confirm purity using HPLC (≥95%, as in ) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm the phenylsulfanyl group (δ ~7.3–7.5 ppm for aromatic protons) and butanoic acid backbone (δ ~2.5–3.0 ppm for CH₂-S and δ ~12 ppm for COOH).

- FT-IR : Identify the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂O₂S, calculated m/z 212.06).

These methods align with protocols for fluorophenyl analogs in .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture (per SDS guidelines in ).

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention (). Avoid exposure to strong oxidizers due to the sulfanyl group’s reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies may arise from:

- Structural variations : Substituents like fluorine () or chlorobenzyl groups ( ) alter electronic properties and binding affinity.

- Assay conditions : Optimize parameters such as pH, solvent (e.g., DMSO concentration), and cell lines.

- Purity validation : Use HPLC or LC-MS to rule out impurities ( ). Cross-reference with standardized protocols from journals like J. Med. Chem. () .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes in c’s arthritis studies).

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity, as done for hypolipidemic agents (a) .

Q. How does the sulfanyl group in this compound influence its pharmacokinetic properties compared to oxygen-containing analogs?

- Methodological Answer : The sulfanyl group:

- Increases lipophilicity : Measure logP values experimentally (e.g., shake-flask method) or predict via software (e.g., ChemAxon).

- Alters metabolic stability : Compare with oxygen analogs (e.g., 4-phenoxybutanoic acid in ) using liver microsomal assays.

- Affects solubility : Perform pH-dependent solubility studies (’s thioureido analogs show reduced aqueous solubility) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Contradictions may stem from:

- Bacterial strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Concentration thresholds : Determine minimum inhibitory concentration (MIC) using broth microdilution (CLSI guidelines).

- Synergistic effects : Combine with β-lactams or fluoroquinolones to assess potentiation (’s fluorophenyl derivatives showed enhanced activity with adjuvants) .

Q. Experimental Design

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions (b used metal catalysts for similar scaffolds).

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.

- Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress .

Q. Structure-Activity Relationship (SAR) Studies

Q. What strategies are effective for modifying the phenylsulfanyl moiety to enhance target selectivity in drug discovery?

- Methodological Answer :

- Bioisosteric replacement : Substitute sulfur with selenium or oxygen (’s phenoxy analogs showed distinct activity).

- Para-substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects ( ’s nitro derivatives exhibited altered binding).

- Ring hybridization : Fuse with heterocycles (e.g., pyridine) to improve solubility (’s phosphonated analogs) .

Q. Mechanistic Studies

Q. What experimental techniques can elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values and inhibition type (competitive/non-competitive) using fluorogenic substrates.

- X-ray crystallography : Resolve enzyme-inhibitor complexes (e.g., COX-2 or HDACs, as in c).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Properties

IUPAC Name |

4-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZVQLOVHIDMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170304 | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17742-51-7 | |

| Record name | 4-(Phenylthio)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17742-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(PHENYLTHIO)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.